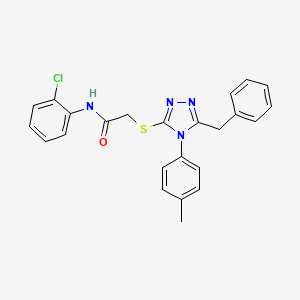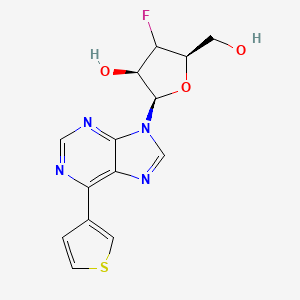
HIV-1 inhibitor-46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-46 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles. This compound is part of a broader class of HIV-1 protease inhibitors that have been instrumental in the treatment of HIV/AIDS.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-46 typically involves the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The synthetic route includes multiple steps, such as the formation of key intermediates through nucleophilic substitution reactions and the final coupling of these intermediates under specific conditions to yield the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound in bulk while maintaining its efficacy and safety.
化学反应分析
Types of Reactions
HIV-1 inhibitor-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often tested for their efficacy and safety in inhibiting HIV-1 protease.
科学研究应用
HIV-1 inhibitor-46 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of protease inhibitors and their interactions with enzymes.
Biology: The compound is employed in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: this compound is a potential therapeutic agent in the treatment of HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.
Industry: The compound is used in the development of new antiretroviral drugs and in the formulation of combination therapies for HIV/AIDS.
作用机制
HIV-1 inhibitor-46 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of the protease, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Similar compounds to HIV-1 inhibitor-46 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, ritonavir, amprenavir, fosamprenavir, atazanavir, nelfinavir, darunavir, tipranavir, and indinavir .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for stronger binding affinity and greater efficacy against drug-resistant strains of HIV-1. Additionally, the compound’s ability to maintain its inhibitory activity in the presence of mutations in the protease enzyme makes it a valuable addition to the arsenal of antiretroviral drugs.
属性
分子式 |
C24H21ClN4OS |
|---|---|
分子量 |
449.0 g/mol |
IUPAC 名称 |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-11-13-19(14-12-17)29-22(15-18-7-3-2-4-8-18)27-28-24(29)31-16-23(30)26-21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30) |
InChI 键 |
PSKQVPLMVPZZPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
